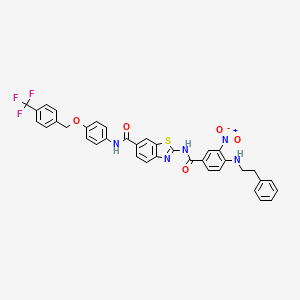
Bcl-2-IN-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bcl-2-IN-15 is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, the process of programmed cell death, and is often overexpressed in various cancers, providing protection to cancer cells from apoptosis. This compound is designed to inhibit the anti-apoptotic function of BCL-2, thereby promoting cell death in cancer cells and making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-15 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the preparation of benzothiazole derivatives, which are then modified to achieve the desired inhibitory activity against BCL-2 . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for clinical and commercial applications. The production process is designed to be scalable and cost-effective, adhering to Good Manufacturing Practices (GMP) standards .
Análisis De Reacciones Químicas
Types of Reactions
Bcl-2-IN-15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of the benzothiazole core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, methanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different levels of inhibitory activity against BCL-2. These derivatives are often tested for their efficacy in promoting apoptosis in cancer cells .
Aplicaciones Científicas De Investigación
Bcl-2-IN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the structure-activity relationship of BCL-2 inhibitors.
Biology: Helps in understanding the role of BCL-2 in apoptosis and cancer cell survival.
Mecanismo De Acción
Bcl-2-IN-15 exerts its effects by binding to the BCL-2 protein, thereby inhibiting its anti-apoptotic function. This binding disrupts the interaction between BCL-2 and pro-apoptotic proteins such as BAX and BAK, leading to the activation of the intrinsic apoptotic pathway. The activation of this pathway results in mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases, ultimately leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Venetoclax: A highly selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
Epigallocatechin gallate: A natural compound found in green tea that inhibits BCL-2 and has potential anticancer properties.
Curcumin: A compound found in turmeric that inhibits BCL-2 and is studied for its anticancer effects.
Uniqueness of Bcl-2-IN-15
This compound is unique in its specific binding affinity and inhibitory activity against BCL-2. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for cancers that are resistant to other treatments. Its ability to selectively target BCL-2 while sparing other proteins in the BCL-2 family makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C37H28F3N5O5S |
|---|---|
Peso molecular |
711.7 g/mol |
Nombre IUPAC |
2-[[3-nitro-4-(2-phenylethylamino)benzoyl]amino]-N-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C37H28F3N5O5S/c38-37(39,40)27-10-6-24(7-11-27)22-50-29-14-12-28(13-15-29)42-34(46)26-9-17-31-33(21-26)51-36(43-31)44-35(47)25-8-16-30(32(20-25)45(48)49)41-19-18-23-4-2-1-3-5-23/h1-17,20-21,41H,18-19,22H2,(H,42,46)(H,43,44,47) |
Clave InChI |
JYXHHMVLXXOQRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C(=O)NC5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



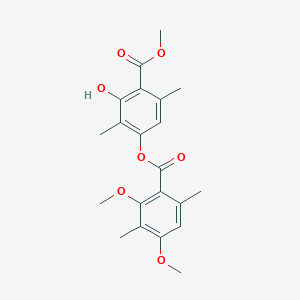
![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)

![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)
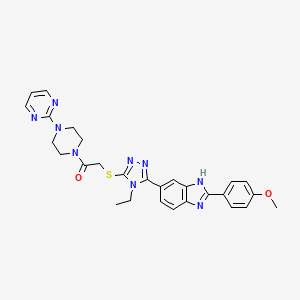
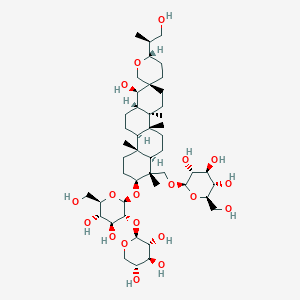
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)
![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)

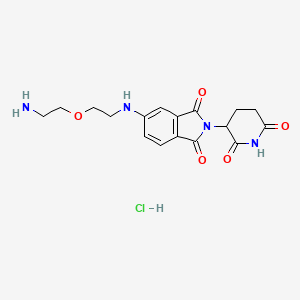
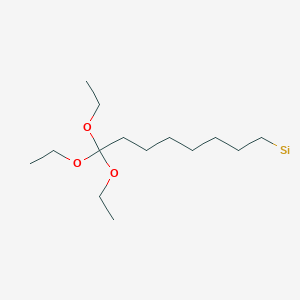
![3-(4-Methylthiadiazol-5-yl)-6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12369436.png)

